1H-Indole-3-carboxylic acid, 2-amino-6-bromo-, methyl ester
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Overview
Description
Methyl 2-amino-6-bromo-1H-indole-3-carboxylate is a synthetic indole derivative Indole derivatives are significant in the field of organic chemistry due to their presence in various natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-6-bromo-1H-indole-3-carboxylate typically involves the bromination of an indole precursor followed by esterification and amination reactions. One common method involves the bromination of 1H-indole-3-carboxylate using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid. The resulting bromo-indole is then subjected to esterification using methanol and a catalyst such as sulfuric acid. Finally, the amino group is introduced through a nucleophilic substitution reaction using ammonia or an amine source .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reactions. Additionally, the purification processes such as recrystallization and chromatography are optimized for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-6-bromo-1H-indole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LAH) can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like thiols or amines in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Oxo-indole derivatives.
Reduction: Reduced indole derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-amino-6-bromo-1H-indole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 2-amino-6-bromo-1H-indole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-bromoindole-2-carboxylate
- Methyl 2-amino-5-bromo-1H-indole-3-carboxylate
- Methyl 2-amino-6-chloro-1H-indole-3-carboxylate
Uniqueness
Methyl 2-amino-6-bromo-1H-indole-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both amino and bromo groups on the indole ring allows for diverse chemical modifications and potential biological activities .
Properties
Molecular Formula |
C10H9BrN2O2 |
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Molecular Weight |
269.09 g/mol |
IUPAC Name |
methyl 2-amino-6-bromo-1H-indole-3-carboxylate |
InChI |
InChI=1S/C10H9BrN2O2/c1-15-10(14)8-6-3-2-5(11)4-7(6)13-9(8)12/h2-4,13H,12H2,1H3 |
InChI Key |
DVATVZKKZSYABI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(NC2=C1C=CC(=C2)Br)N |
Origin of Product |
United States |
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